molecular formula C10H13BrN2O3S B8769705 tert-Butyl (5-bromo-2-carbamoylthiophen-3-yl)carbamate

tert-Butyl (5-bromo-2-carbamoylthiophen-3-yl)carbamate

Cat. No.: B8769705
M. Wt: 321.19 g/mol
InChI Key: UNHVXNCODKMFPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (5-bromo-2-carbamoylthiophen-3-yl)carbamate is a useful research compound. Its molecular formula is C10H13BrN2O3S and its molecular weight is 321.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13BrN2O3S

Molecular Weight

321.19 g/mol

IUPAC Name

tert-butyl N-(5-bromo-2-carbamoylthiophen-3-yl)carbamate

InChI

InChI=1S/C10H13BrN2O3S/c1-10(2,3)16-9(15)13-5-4-6(11)17-7(5)8(12)14/h4H,1-3H3,(H2,12,14)(H,13,15)

InChI Key

UNHVXNCODKMFPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(SC(=C1)Br)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromo-3-[(t-butyloxycarbonyl)amino]thiophene-2-carboxylic acid (0.80 g) was stirred in acetonitrile (80 ml). Hydroxybenztriazole (1.41 g) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (2.62 g) were added and stirring continued at room temperature for 10 minutes. Concentrated aqueous ammonia solution (8 ml) was added and the reaction mixture was heated to reflux for 1 h. The acetonitrile was removed by evaporation. Water (100 ml) was added and the mixture was sonicated and triturated. The resultant off-white solid was then collected by filtration, washed with water and dried under vacuum (0.763 g).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step Two
Quantity
2.62 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three

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